Bienvenue dans la boutique en ligne BenchChem!

5-(1-(Ethylsulfonyl)azetidin-3-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole

SLACK potassium channel KCNT1 medicinal chemistry

This thiophen-3-yl regioisomer (CAS 1421533-06-3) is the validated SLACK (KNa1.1) inhibitor core scaffold from the VU0531245 series, essential for KCNT1 gain-of-function epilepsy research. Unlike the thiophen-2-yl analog (CAS 1327574-80-0), this isomer uniquely maps to published SLACK SAR. The azetidinyl-1,2,4-oxadiazole core acts as a cysteine-selective covalent electrophile, enabling covalent probe design. With MW 299.36, it occupies favorable CNS MPO space for fragment-based optimization. ≥95% purity; ideal for head-to-head regioisomeric profiling and lead-efficiency campaigns.

Molecular Formula C11H13N3O3S2
Molecular Weight 299.36
CAS No. 1421533-06-3
Cat. No. B2802572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-(Ethylsulfonyl)azetidin-3-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole
CAS1421533-06-3
Molecular FormulaC11H13N3O3S2
Molecular Weight299.36
Structural Identifiers
SMILESCCS(=O)(=O)N1CC(C1)C2=NC(=NO2)C3=CSC=C3
InChIInChI=1S/C11H13N3O3S2/c1-2-19(15,16)14-5-9(6-14)11-12-10(13-17-11)8-3-4-18-7-8/h3-4,7,9H,2,5-6H2,1H3
InChIKeyBENNHODTNKTCFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(1-(Ethylsulfonyl)azetidin-3-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole (CAS 1421533-06-3): A 1,2,4-Oxadiazole Scaffold for Ion Channel and Covalent Probe Research


5-(1-(Ethylsulfonyl)azetidin-3-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole (CAS 1421533-06-3, molecular formula C₁₁H₁₃N₃O₃S₂, molecular weight 299.36 g/mol) is a heterocyclic small molecule incorporating a 1,2,4-oxadiazole core, an azetidine ring, an ethylsulfonyl group, and a thiophen-3-yl substituent . This compound belongs to a scaffold class that has demonstrated activity as an inhibitor of SLACK (KNa1.1) potassium channels, a target implicated in KCNT1 gain-of-function epilepsies [1], and has been independently identified as a cysteine-targeting covalent electrophile moiety via the azetidinyl oxadiazole substructure [2]. The compound is supplied at ≥95% purity for research use and serves as a versatile intermediate or tool compound for medicinal chemistry and chemical biology programs .

Why 5-(1-(Ethylsulfonyl)azetidin-3-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole Cannot Be Interchanged with Thiophene-2-yl or 2-Ethoxyphenylsulfonyl Analogs


In-class substitution of 5-(1-(ethylsulfonyl)azetidin-3-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole is precluded by at least two structure-driven functional divergences. First, the thiophene regioisomerism at the oxadiazole 3-position is determinative: the thiophen-3-yl isomer (CAS 1421533-06-3) is the specific scaffold present in the SLACK inhibitor VU0531245 SAR series, where it serves as the core for structure-activity relationship optimization [1]; the corresponding thiophen-2-yl regioisomer (CAS 1327574-80-0) resides in a distinct chemical space with no documented SLACK channel pharmacology . Second, the ethylsulfonyl-azetidine moiety differentiates this compound from the bulkier 2-ethoxyphenylsulfonyl analog VU0531245 (MW 391.46 vs. 299.36), a modification that fundamentally alters molecular weight, lipophilicity, and metabolic stability profiles within the same SLACK inhibitor series [1]. These structural differences are not interchangeable without revalidation of potency, selectivity, and pharmacokinetic properties [1].

Quantitative Differentiation Evidence for 5-(1-(Ethylsulfonyl)azetidin-3-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole (CAS 1421533-06-3) vs. Closest Analogs


Molecular Weight and Sulfonamide Substituent Differentiation vs. VU0531245 (CAS 1396749-92-0)

The target compound (CAS 1421533-06-3) bears an ethylsulfonyl group on the azetidine nitrogen, whereas the most structurally proximal SLACK-active analog, VU0531245 (CAS 1396749-92-0), carries a 2-ethoxyphenylsulfonyl substituent. This substituent difference results in a molecular weight reduction of 92.10 g/mol (299.36 vs. 391.46) and the elimination of the 2-ethoxyphenyl aromatic ring, yielding substantially different physicochemical properties [1]. In the SLACK inhibitor SAR series, the ethylsulfonyl region (Region 2) was systematically modified to probe steric and electronic requirements; VU0531245 itself displayed an IC₅₀ of 2.1 μM in a thallium flux assay in HEK-293 cells stably expressing wild-type human SLACK [1].

SLACK potassium channel KCNT1 medicinal chemistry lead optimization

Thiophene Regioisomer Differentiation: Thiophen-3-yl (CAS 1421533-06-3) vs. Thiophen-2-yl (CAS 1327574-80-0)

The target compound places the thiophene sulfur atom at the 3-position relative to the oxadiazole ring junction, whereas the closest commercially cataloged analog (CAS 1327574-80-0) positions the sulfur at the 2-position [1]. This single-atom positional difference (C3 vs. C2 thiophene connectivity) is identical to the difference between the SLACK-active VU0531245 series core (thiophen-3-yl) and a structurally distinct regioisomer series with no documented SLACK pharmacology [1]. In the published SAR, the thiophene region (Region 5) was explored with multiple heteroaryl replacements, and the thiophen-3-yl was retained as the optimal substituent for SLACK inhibitory activity among the analogs tested [1].

regioisomerism 1,2,4-oxadiazole SLACK channel SAR

Azetidinyl Oxadiazole Moiety as a Validated Cysteine-Targeting Covalent Electrophile

The azetidinyl oxadiazole substructure present in CAS 1421533-06-3 has been independently validated as a novel cysteine-reactive electrophile through high-throughput scalable thiol reactivity profiling (STRP) across >10,000 compounds [1]. The moiety reacts with cysteine thiols via a ring-opening mechanism and covalently engages cysteine residues broadly across the human proteome [1]. This functional annotation is specific to the azetidinyl-1,2,4-oxadiazole architecture; standard cysteine warheads such as acrylamides, chloroacetamides, and vinyl sulfonamides operate through distinct reactivity mechanisms and exhibit different proteome-wide selectivity profiles [1]. In a proof-of-concept application, an azetidinyl oxadiazole-containing molecule was shown to augment the catalytic activity of the deubiquitinase UCHL1 by covalently modifying a cysteine distal to the active site, demonstrating allosteric functional modulation [1].

covalent inhibitor cysteine targeting chemical biology proteome-wide profiling

High-Impact Application Scenarios for 5-(1-(Ethylsulfonyl)azetidin-3-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole (CAS 1421533-06-3)


SLACK Potassium Channel (KCNT1) Inhibitor Lead Optimization and SAR Expansion

CAS 1421533-06-3 serves as the ethylsulfonyl-substituted analog within the 1,2,4-oxadiazole SLACK inhibitor series. Its reduced molecular weight (299.36 vs. 391.46 for VU0531245) makes it suitable for fragment-based or ligand-efficiency-driven optimization campaigns targeting KCNT1 gain-of-function epilepsies. Researchers can systematically vary the ethylsulfonyl region (Region 2 SAR) while retaining the validated thiophen-3-yl pharmacophore, enabling exploration of potency, metabolic stability, and selectivity against related channels (SLICK, Maxi-K) in thallium flux and automated patch clamp electrophysiology assays [1].

Covalent Chemical Probe Development Leveraging the Azetidinyl Oxadiazole Warhead

The azetidinyl-1,2,4-oxadiazole core of CAS 1421533-06-3 has been validated as a cysteine-selective electrophile via STRP screening [2]. This compound can be employed as a starting scaffold for designing covalent probes that target specific cysteine residues in proteins of interest. The ring-opening covalent mechanism, distinct from acrylamide or vinyl sulfonamide warheads, offers differentiated proteome-wide selectivity. Potential applications include allosteric modulation of deubiquitinases (as demonstrated with UCHL1), kinase activation, or targeted protein degradation via covalent recruitment strategies [2].

Regioisomer-Specific Thiophene Pharmacophore Validation Studies

The thiophen-3-yl regioisomerism of CAS 1421533-06-3 is a critical SAR determinant for SLACK channel activity. Procurement of this specific regioisomer, rather than the thiophen-2-yl analog (CAS 1327574-80-0), enables head-to-head pharmacological comparison studies to quantitatively establish the regioisomeric preference for ion channel targets beyond SLACK, including T-type calcium channels or other CNS targets where oxadiazole-thiophene hybrids have shown activity [1].

Physicochemical Property Benchmarking for CNS Drug Discovery Programs

With MW = 299.36, 2 H-bond acceptors (oxadiazole), and moderate lipophilicity conferred by the thiophene and ethylsulfonyl groups, CAS 1421533-06-3 resides within favorable CNS MPO (Multiparameter Optimization) property space. It can serve as a benchmarking standard for comparing physicochemical and ADME parameters (solubility, permeability, metabolic stability in mouse liver microsomes, plasma protein binding) against higher-MW analogs such as VU0531245, facilitating rational prioritization of leads for in vivo pharmacokinetic and efficacy studies [1].

Quote Request

Request a Quote for 5-(1-(Ethylsulfonyl)azetidin-3-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.